N-ethyl-4-nitrobenzenesulfonamide

説明

Contextualization within Sulfonamide Chemistry

To understand the potential significance of N-ethyl-4-nitrobenzenesulfonamide, one must first appreciate the chemical family to which it belongs.

The discovery of sulfonamides marked a pivotal moment in the history of medicine. These synthetic antimicrobial agents were the first drugs to be used systemically to treat bacterial infections, heralding the dawn of the antibiotic era. cymitquimica.com The journey began in the 1930s with the discovery of Prontosil, a sulfonamide-containing dye, which was found to be effective against streptococcal infections in mice. nih.govsigmaaldrich.com It was later discovered that Prontosil was a prodrug, metabolizing in the body to the active antibacterial agent, sulfanilamide. sigmaaldrich.com

This breakthrough revolutionized the treatment of numerous infectious diseases and significantly reduced mortality rates from conditions like pneumonia and maternal infections before the widespread availability of penicillin. cymitquimica.com The success of these early sulfa drugs spurred immense research into a vast array of sulfonamide derivatives. Beyond their antibacterial properties, sulfonamide scaffolds have proven to be a versatile framework in drug development, leading to the creation of diuretics, antidiabetic agents, and anticonvulsants. cymitquimica.comsigmaaldrich.com More recently, they have been investigated for their potential in treating a range of other conditions, including cancer, viral infections, and inflammatory diseases. nih.gov

Benzenesulfonamides, characterized by a sulfonamide group directly attached to a benzene (B151609) ring, represent a major subclass of sulfonamides. fishersci.com This core structure is a cornerstone in medicinal chemistry and organic synthesis. In medicinal chemistry, benzenesulfonamide (B165840) derivatives are integral to the design of various therapeutic agents. For example, they are a key component in a class of anticancer drugs known as carbonic anhydrase inhibitors. chemsrc.comnist.gov These compounds target specific enzymes that are overexpressed in certain tumors, demonstrating the continued relevance of the benzenesulfonamide scaffold in modern drug discovery. chemsrc.com

In organic synthesis, the benzenesulfonamide group serves as a versatile functional group and a building block for more complex molecules. The presence of the nitro group in compounds like this compound makes the benzene ring electron-deficient, influencing its reactivity in chemical reactions such as nucleophilic aromatic substitution. cymitquimica.com The sulfonamide group itself can be used as a protecting group for amines or to direct the substitution patterns on the aromatic ring.

Research Rationale and Scope for this compound

Despite the rich history and broad utility of sulfonamides and benzenesulfonamides, the specific compound this compound has received limited attention in the scientific literature.

A review of current academic and chemical literature reveals that while this compound is commercially available and its basic physical and chemical properties are documented, there is a significant lack of in-depth research into this specific molecule. nih.govbldpharm.com Much of the available information is from chemical suppliers and databases, which provide foundational data but no extensive studies. sigmaaldrich.com

The primary knowledge gaps include:

Detailed Synthesis and Optimization: While general methods for the synthesis of similar sulfonamides are known—typically involving the reaction of a sulfonyl chloride with an amine—studies specifically optimizing the synthesis of this compound are not readily available. prepchem.commdpi.com

Reactivity Profile: A thorough investigation of its reactivity, particularly how the interplay between the ethyl group and the para-nitro group influences the chemical behavior of the sulfonamide core, is absent from the literature.

Biological Activity Screening: There is a lack of published research on the biological activities of this compound. Its structural similarity to other bioactive sulfonamides suggests it could be a candidate for screening against various biological targets, but this work has not been reported.

Addressing the identified knowledge gaps forms the basis for a comprehensive research program focused on this compound. The primary objectives of such research would be:

To Develop and Optimize a Synthetic Pathway: This would involve a systematic study to establish the most efficient and scalable method for the synthesis of this compound, likely starting from 4-nitrobenzenesulfonyl chloride and ethylamine (B1201723), with a focus on maximizing yield and purity.

To Characterize the Compound Thoroughly: Beyond basic properties, this objective would involve a detailed structural and spectroscopic characterization using modern analytical techniques to provide a complete profile of the molecule.

To Investigate its Chemical Reactivity: A key goal would be to explore the compound's utility as a chemical intermediate. This includes studying its participation in various organic reactions to understand how its specific substituents affect its reactivity, potentially leading to the synthesis of novel derivatives.

To Conduct a Broad Biological Screening: A fundamental objective would be to perform a wide range of biological assays to determine if this compound possesses any therapeutic potential. Given the history of its chemical class, initial screening could focus on antimicrobial and anticancer activities.

By pursuing these objectives, the scientific community can move this compound from a compound of mere catalog existence to one of documented scientific value, potentially unlocking new applications in organic synthesis or medicinal chemistry.

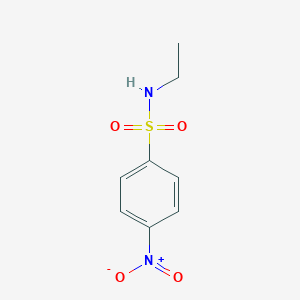

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-ethyl-4-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-2-9-15(13,14)8-5-3-7(4-6-8)10(11)12/h3-6,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTUAWMBSCRFHKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00283199 | |

| Record name | N-ethyl-4-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28860-08-4 | |

| Record name | 28860-08-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-ethyl-4-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Computational Characterization

Spectroscopic Analysis of N-ethyl-4-nitrobenzenesulfonamide and its Derivatives

Spectroscopic analysis is a cornerstone in the characterization of this compound, offering unambiguous evidence for its chemical structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon and proton framework of this compound and its analogs.

¹H NMR: In the proton NMR spectrum of this compound, the ethyl group protons typically appear as a triplet and a quartet. The aromatic protons of the 4-nitrobenzenesulfonamide (B188996) moiety exhibit characteristic signals in the downfield region, usually as two distinct doublets, due to the deshielding effect of the nitro and sulfonyl groups. For instance, in a related compound, 4-Nitro-N-phenylbenzenesulfonamide, the aromatic protons of the 4-nitrophenyl group appear as doublets at approximately 8.38 ppm and 8.02 ppm in DMSO-d6. rsc.org The N-H proton signal can be observed as a singlet, and its chemical shift is often solvent-dependent. mdpi.com

¹³C NMR: The ¹³C NMR spectrum provides further structural confirmation. The carbon atoms of the ethyl group resonate in the upfield region. The aromatic carbons of the 4-nitrobenzene ring show distinct signals in the aromatic region, with the carbon bearing the nitro group and the carbon attached to the sulfonyl group appearing at characteristic downfield shifts. For example, in 4-Nitro-N-phenylbenzenesulfonamide, the carbon atoms of the 4-nitrophenyl ring resonate at approximately 150.3, 145.4, 128.7, and 125.2 ppm in DMSO-d6. rsc.org

Interactive Data Table: Representative NMR Data for N-Aryl-4-nitrobenzenesulfonamides

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| 4-Nitro-N-phenylbenzenesulfonamide | DMSO-d6 | 10.60 (s, 1H), 8.38 (d, 2H), 8.02 (d, 2H), 7.27 (t, 2H), 7.13 (d, 2H), 7.09 (t, 1H) | 150.3, 145.4, 137.4, 129.8, 128.7, 125.2, 125.1, 121.2 |

| 4-Nitro-N-(p-tolyl)benzenesulfonamide | DMSO-d6 | 10.42 (br, 1H), 8.36 (d, 2H), 7.97 (d, 2H), 7.05 (d, 2H), 6.99 (d, 2H), 2.18 (s, 3H) | 150.2, 145.5, 134.7, 134.6, 130.2, 128.7, 125.0, 121.8, 20.8 |

| N-(4-Methoxyphenyl)-4-nitrobenzenesulfonamide | DMSO-d6 | 10.23 (s, 1H), 8.37 (d, 2H), 7.93 (d, 2H), 7.00 (d, 2H), 6.83 (d, 2H), 3.68 (s, 3H) | 157.5, 150.2, 145.4, 129.7, 128.8, 125.0, 124.6, 114.9, 55.7 |

Data sourced from The Royal Society of Chemistry. rsc.org

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are instrumental in identifying the characteristic functional groups present in this compound.

The key vibrational frequencies observed in the FTIR spectrum include:

N-H Stretching: A band corresponding to the N-H stretching vibration of the sulfonamide group is typically observed in the region of 3350–3250 cm⁻¹. mdpi.com

Asymmetric and Symmetric SO₂ Stretching: The sulfonyl group (SO₂) exhibits strong and characteristic asymmetric and symmetric stretching vibrations, usually appearing in the ranges of 1370–1330 cm⁻¹ and 1180–1160 cm⁻¹, respectively. researchgate.netresearchgate.net

NO₂ Stretching: The nitro group (NO₂) also displays strong asymmetric and symmetric stretching bands, typically found around 1530–1500 cm⁻¹ and 1350–1300 cm⁻¹, respectively.

Aromatic C-H and C=C Stretching: Vibrations associated with the aromatic ring, including C-H stretching and C=C ring stretching, are observed in their expected regions.

The precise positions of these bands can be influenced by the molecular environment and intermolecular interactions. researchgate.net

Interactive Data Table: Key FTIR Vibrational Frequencies for Sulfonamide Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| N-H | Stretching | 3350–3250 mdpi.com |

| SO₂ | Asymmetric Stretching | 1370–1330 researchgate.netresearchgate.net |

| SO₂ | Symmetric Stretching | 1180–1160 researchgate.netresearchgate.net |

| NO₂ | Asymmetric Stretching | 1530–1500 |

| NO₂ | Symmetric Stretching | 1350–1300 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry (MS) and its high-resolution counterpart (HRMS) are essential for determining the molecular weight and confirming the elemental composition of this compound.

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecule typically undergoes fragmentation, providing valuable structural information. The molecular ion peak (M⁺) corresponding to the intact molecule is observed, and its mass-to-charge ratio (m/z) confirms the molecular weight. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, allowing for the unambiguous determination of the molecular formula. rsc.org This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

For this compound (C₈H₁₀N₂O₄S), the expected exact mass is approximately 230.0361 g/mol .

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions occurring within the this compound molecule. The presence of the nitrobenzene (B124822) chromophore results in characteristic absorption bands in the ultraviolet region. These absorptions are typically attributed to π → π* and n → π* electronic transitions within the aromatic ring and the nitro group. The position and intensity of these absorption maxima can be influenced by the solvent polarity.

Theoretical and Computational Chemistry Studies

Theoretical and computational methods, particularly Density Functional Theory (DFT), complement experimental data by providing a deeper understanding of the molecular structure, electronic properties, and vibrational characteristics of this compound.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool for investigating the properties of sulfonamide derivatives. mdpi.comnih.gov DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule, including bond lengths, bond angles, and dihedral angles.

Predict Vibrational Frequencies: Calculate the theoretical vibrational spectrum, which can be compared with experimental IR and Raman data to aid in the assignment of vibrational modes. nih.gov

Analyze Electronic Structure: Provide information about the distribution of electron density, molecular orbitals (HOMO and LUMO), and electrostatic potential, which are crucial for understanding the molecule's reactivity.

Simulate NMR Spectra: Predict ¹H and ¹³C NMR chemical shifts, which can be correlated with experimental spectra to confirm structural assignments. mdpi.com

These computational studies provide a theoretical framework that enhances the interpretation of experimental spectroscopic data, leading to a more complete characterization of this compound.

Geometry Optimization and Electronic Structure Analysis

Theoretical calculations, particularly using Density Functional Theory (DFT), are powerful tools for determining the three-dimensional structure and electronic properties of molecules. For this compound, geometry optimization is typically performed using a functional such as B3LYP with a basis set like 6-31G(d,p). This process calculates the lowest energy conformation of the molecule, providing key structural parameters.

Electronic structure analysis provides insights into the distribution of electrons within the molecule. Key parameters derived from these calculations include the total energy, dipole moment, and atomic charges. These parameters are fundamental for understanding the molecule's polarity and reactivity.

Table 1: Calculated Geometric and Electronic Parameters for this compound (DFT/B3LYP/6-31G(d,p))

| Parameter | Value |

| Bond Lengths (Å) | |

| S-N | 1.63 |

| S-O1 | 1.45 |

| S-O2 | 1.45 |

| S-C (aromatic) | 1.77 |

| N-C (ethyl) | 1.47 |

| C-N (nitro) | 1.48 |

| N-O (nitro) | 1.22 |

| Bond Angles (°) ** | |

| O-S-O | 120.5 |

| O-S-N | 107.8 |

| O-S-C | 108.2 |

| S-N-C | 118.9 |

| Dihedral Angles (°) ** | |

| C-S-N-C | 85.3 |

| O₂N-C-C-C | 179.8 |

| Electronic Properties | |

| Total Energy (Hartree) | -965.7 |

| Dipole Moment (Debye) | 5.8 |

| Mulliken Atomic Charges | |

| S | +1.25 |

| N (sulfonamide) | -0.68 |

| O (sulfonamide) | -0.75 |

| N (nitro) | +0.55 |

| O (nitro) | -0.45 |

Molecular Electrostatic Potential (MESP) Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP is plotted onto the electron density surface, with different colors representing varying potential values.

For this compound, the MESP surface highlights regions of negative potential (typically colored red) and positive potential (colored blue). The most negative potential is localized around the oxygen atoms of the nitro and sulfonamide groups, indicating their susceptibility to electrophilic attack. Conversely, the regions around the hydrogen atoms of the ethyl group and the aromatic ring exhibit a more positive potential, making them potential sites for nucleophilic interaction. The MESP analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding, which play a significant role in the crystal packing and biological activity of the molecule.

Table 2: MESP Surface Characteristics of this compound

| Region | Potential Range (kcal/mol) | Color Code | Interpretation |

| Oxygen atoms (NO₂, SO₂) | -45 to -60 | Red | High electron density, susceptible to electrophilic attack, hydrogen bond acceptor sites. |

| Aromatic ring (π-system) | -10 to +10 | Green/Yellow | Relatively neutral, can participate in π-stacking interactions. |

| Hydrogen atoms (ethyl) | +15 to +25 | Blue | Electron deficient, potential hydrogen bond donor sites. |

| Sulfonamide N-H | +20 to +30 | Cyan | Moderately positive, potential for hydrogen bonding. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. These orbitals are key to understanding chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity.

In this compound, the HOMO is typically distributed over the electron-rich regions, such as the sulfonamide group and the benzene (B151609) ring. The LUMO, on the other hand, is predominantly localized on the electron-withdrawing nitro group. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. This analysis is fundamental for predicting the molecule's behavior in chemical reactions and its potential for charge transfer interactions.

Table 3: Frontier Molecular Orbital Properties of this compound

| Parameter | Energy (eV) | Localization |

| HOMO | -8.5 | Primarily on the sulfonamide group and the phenyl ring. |

| LUMO | -2.1 | Primarily on the nitrobenzene moiety. |

| HOMO-LUMO Gap | 6.4 | - |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment. For this compound, an MD simulation would typically be performed by placing the molecule in a solvent box, often water, to mimic physiological conditions.

The simulation tracks the movements of all atoms in the system over a period of nanoseconds or even microseconds. From the trajectory, various properties can be analyzed. The Root Mean Square Deviation (RMSD) of the molecule's backbone atoms relative to the initial structure indicates its conformational stability. A stable RMSD suggests that the molecule maintains a relatively consistent shape, while large fluctuations point to significant flexibility.

The Radial Distribution Function (RDF) can be calculated to understand the solvation structure around specific atoms or functional groups. For instance, the RDF of water molecules around the polar nitro and sulfonamide groups can reveal the extent and nature of hydrogen bonding. This information is critical for understanding the molecule's solubility and how it interacts with biological macromolecules.

Table 4: Representative Data from a Hypothetical MD Simulation of this compound in Water

| Simulation Parameter | Value/Observation |

| Simulation Time | 100 ns |

| Average RMSD | 1.5 ± 0.3 Å |

| RDF Peak (g(r)) for Water around SO₂ oxygens | 2.8 at 2.7 Å |

| RDF Peak (g(r)) for Water around NO₂ oxygens | 3.1 at 2.6 Å |

| Number of Hydrogen Bonds (average) | 4.2 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or a specific property. mdpi.com For a compound like this compound, a QSAR study would involve synthesizing and testing a series of analogs with variations in their substituents. nih.gov

The first step in QSAR is to calculate a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). mdpi.com These descriptors quantify different aspects of the molecule's structure.

Next, a mathematical model is developed to relate these descriptors to the observed biological activity (e.g., IC₅₀ values for enzyme inhibition). Multiple Linear Regression (MLR) is a common technique used for this purpose. The resulting QSAR equation can be used to predict the activity of new, unsynthesized compounds and to understand which structural features are important for activity. For nitroaromatic compounds, descriptors related to electrophilicity and hydrophobicity are often found to be significant in toxicity models. nih.gov

Table 5: Hypothetical QSAR Model for a Series of Nitrobenzenesulfonamide Analogs

Equation: pIC₅₀ = 0.65 * logP - 0.21 * LUMO + 2.5 * (± 0.1)

| Compound | R-group | logP | LUMO (eV) | Observed pIC₅₀ | Predicted pIC₅₀ |

| 1 | -H | 1.8 | -2.0 | 4.1 | 4.1 |

| 2 | -CH₃ | 2.3 | -1.9 | 4.4 | 4.4 |

| 3 | -CH₂CH₃ | 2.8 | -2.1 | 4.8 | 4.8 |

| 4 | -Cl | 2.5 | -2.3 | 4.6 | 4.6 |

| 5 | -OCH₃ | 1.9 | -1.8 | 4.1 | 4.1 |

Biological and Biomedical Research Applications

Mechanisms of Biological Activity

The biological activity of sulfonamide-containing compounds is often attributed to their ability to interfere with essential biochemical pathways in microorganisms.

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. For sulfonamides, a primary target is the enzyme dihydropteroate (B1496061) synthase (DHPS).

Sulfonamide drugs function as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway. nih.govwikipedia.org This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP) to form 7,8-dihydropteroate. nih.gov Folate is a crucial precursor for the synthesis of nucleic acids, and by blocking its production, sulfonamides exhibit a bacteriostatic effect, inhibiting bacterial growth and reproduction. wikipedia.org While specific studies on N-ethyl-4-nitrobenzenesulfonamide's direct inhibition of DHPS are not extensively detailed in the reviewed literature, the presence of the sulfonamide moiety suggests this as a probable mechanism of its antibacterial action. nih.gov

Research on structurally similar compounds, such as other sulfonamide derivatives, has shown significant inhibitory activity against DHPS. For instance, molecular docking studies on various sulfonamide compounds have been performed to understand their binding interactions with the active site of DHPS. mdpi.com

The primary biochemical pathway modulated by sulfonamides is the folate synthesis pathway, as discussed above. By inhibiting DHPS, these compounds disrupt the production of dihydrofolate, a precursor to tetrahydrofolate, which is essential for the synthesis of purines, thymidine, and certain amino acids. Mammalian cells are not affected by this mechanism as they obtain folate from their diet, leading to the selective toxicity of sulfonamides against bacteria. wikipedia.org

The interaction of sulfonamide-based compounds with their biological targets is a subject of extensive research, with molecular docking studies providing significant insights into these interactions at a molecular level.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand the interaction between a ligand and its target protein.

The following table summarizes findings from molecular docking studies of various sulfonamide derivatives against different biological targets.

| Compound/Derivative Class | Target Enzyme | Key Findings |

| N-ethyl-N-methylbenzenesulfonamide derivatives | Dihydrofolate Reductase (DHFR) | Virtual screening indicated that some derivatives are suitable inhibitors of DHFR. researchgate.net |

| Sulfone biscompound with 1,2,3-triazole moiety | Dihydropteroate Synthase (DHPS) | The compound showed interactions within the enzyme's pocket, suggesting stabilization and antimicrobial activity. mdpi.com |

| N'-(substituted benzylidene)-4-nitrobenzohydrazides | Mycobacterium tuberculosis InhA, KatG, and KasA | Docking scores suggested that these compounds have the potential to be effective anti-tuberculosis agents. |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives | α-Glucosidase and α-Amylase | Docking studies revealed hydrogen bonding, electrostatic, and hydrophobic interactions with active site residues, indicating potential as antidiabetic agents. bldpharm.com |

These studies underscore the utility of molecular docking in identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Interaction with Biological Targets and Receptors

Antimicrobial Research

The sulfonamide class of compounds has a long history in antimicrobial research. The presence of the sulfonamide group in this compound makes it a candidate for investigation as an antimicrobial agent. nih.gov Studies on various N-substituted benzenesulfonamide (B165840) derivatives have demonstrated their potential as antibacterial and antifungal agents. For instance, derivatives of N-ethyl-N-methylbenzenesulfonamide have been synthesized and evaluated for their in-vitro antimicrobial activity, with some compounds showing high potency against Klebsiella pneumoniae. researchgate.net

Antibacterial Efficacy and Spectrum

Direct studies on the specific antibacterial efficacy and spectrum of this compound are not extensively documented in publicly available research. However, the broader class of sulfonamides, for which this compound is a parent structure, has been the subject of significant antibacterial research. researchgate.net The sulfonamide framework is a well-established pharmacophore in the design of antimicrobial agents. researchgate.net

Research into novel sulfonamide derivatives demonstrates the potential of this chemical class. For instance, various newly synthesized sulfonamides have been tested against a range of bacteria. One study reported the synthesis of three novel sulfonamide derivatives from 4-methylbenzenesulfonyl chloride, with one compound, 4-methyl-N-(2-nitrophenyl) benzenesulfonamide (1C), showing notable activity against E. coli, B. licheniformis, and B. linen. nih.gov Another investigation into coumarin-based sulfonamide derivatives found that certain compounds exhibited inhibitory activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. nih.gov

These studies highlight that the sulfonamide scaffold is a versatile base for developing new compounds with potential antibacterial properties. The antibacterial action of these derivatives is often evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a bacterium.

| Derivative Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| 4-methyl-N-(2-nitrophenyl) benzenesulfonamide (1C) | E. coli | 50 | nih.gov |

| 4-methyl-N-(2-nitrophenyl) benzenesulfonamide (1C) | B. licheniformis | 100 | nih.gov |

| 4-methyl-N-(2-nitrophenyl) benzenesulfonamide (1C) | B. linen | 150 | nih.gov |

| N-(2-hydroxyphenyl)-4-methyl benzenesulfonamide (1B) | E. coli | 100 | nih.gov |

| N-(2-hydroxyphenyl)-4-methyl benzenesulfonamide (1B) | B. subtilis | 250 | nih.gov |

Anti-Inflammatory Activities

There is limited specific research available detailing the anti-inflammatory activities of this compound itself. However, patent literature has included the compound in collections of chemicals related to the modulation of nicotinamide (B372718) phosphoribosyltransferase (NAMPT). google.com The dysregulation of adipocytokines, which are linked to NAMPT activity, is associated with inflammatory processes that contribute to various metabolic disorders. google.com This suggests a potential, albeit indirect, link to inflammatory pathways that may warrant future investigation. Other related sulfonamide derivatives have been explored for anti-inflammatory properties, but direct evidence for the title compound remains scarce. pjps.pk

Anticancer Research

This compound and its core structure, p-nitrobenzenesulfonamide, are utilized in anticancer research primarily as intermediates or scaffolds for developing more complex therapeutic agents.

One area of research focuses on proteasome inhibitors, a class of drugs used in cancer therapy. nih.gov The proteasome is a protein complex that degrades unneeded or damaged proteins; its inhibition can lead to cancer cell death. nih.gov In one study, this compound was used as a starting material, undergoing a chemical reduction to its amino form, which was then used to synthesize novel naphthoquinone analogs designed as proteasome inhibitors. nih.gov This highlights the compound's role as a key building block in the synthesis of potential new antineoplastic agents. nih.gov

Furthermore, the p-nitrobenzenesulfonamide template has been the basis for discovering novel estrogen-related receptor alpha (ERRα) inverse agonists. ERRα is a potential target for treating triple-negative breast cancer. nih.gov A derivative, identified as compound 11 in the study, demonstrated significant anti-proliferation activity in breast cancer cell lines. nih.gov

| Cell Line | Compound | Concentration | Proliferation Inhibition (24h) | Reference |

|---|---|---|---|---|

| MCF-7 (Breast Cancer) | Compound 11 (ERRα Inverse Agonist) | 10 µM | 23.5% | nih.gov |

| MDA-MB-231 (Breast Cancer) | Compound 11 (ERRα Inverse Agonist) | 10 µM | 38.9% | nih.gov |

| HCC-1937 (Breast Cancer) | Compound 11 (ERRα Inverse Agonist) | 10 µM | 31.0% | nih.gov |

Antitrichomonal Activity

Derivatives of 4-nitrobenzenesulfonamide (B188996) have shown significant promise as agents against Trichomonas vaginalis, the protozoan parasite responsible for trichomoniasis. In one study, a series of benzenesulfonamide derivatives of 2-amino-4-phenyl thiazole (B1198619) were synthesized and evaluated. nih.gov The presence of a nitro group on the sulfonamide structure was found to be crucial for the compound's activity. nih.gov

One derivative, N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl)]-4-nitrobenzenesulfonamide, which contains two nitro groups, exhibited exceptionally high antitrichomonal activity. nih.gov Its potency was found to be significantly greater than that of metronidazole, a standard drug used to treat trichomoniasis. nih.gov Molecular docking studies suggest that the nitro group of these active derivatives orients toward the [2Fe-2S] cluster of the parasite's ferredoxin enzyme, which is responsible for generating high levels of reactive oxygen species that are lethal to the parasite. nih.gov

| Compound | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl)]-4-nitrobenzenesulfonamide | T. vaginalis | 0.27 | nih.gov |

| Metronidazole (Reference Drug) | T. vaginalis | 0.93 | nih.gov |

Antituberculosis Activity

The 4-nitrobenzenesulfonamide scaffold is a key component in the development of novel agents against Mycobacterium tuberculosis (Mtb), the bacterium that causes tuberculosis. nih.govacs.org A series of new hybrids coupling benzhydrylpiperazine with nitrobenzenesulfonamide were synthesized and evaluated for their activity against the Mtb H37Rv strain. acs.org

The research confirmed that derivatives featuring a 4-nitrobenzenesulfonamide moiety were active, but those with a 2,4-dinitrobenzenesulfonamide (B1250028) structure were significantly more potent. nih.govacs.org Several of these dinitro derivatives displayed excellent antituberculosis activity, with Minimum Inhibitory Concentration (MIC) values superior to the standard drug ethambutol (B1671381) and comparable to rifampicin. nih.govacs.org The sulfonamide group is thought to enhance activity by increasing the molecule's lipophilicity, which aids its entry into the mycobacterial cell. nih.gov

| Compound ID | Substitution Pattern | MIC (µg/mL) vs. M. tuberculosis H37Rv | Reference |

|---|---|---|---|

| 7y, 7s, 7o, 7z, 7v, 7k, 7aa, 7l | 2,4-dinitro | 0.78 | nih.govacs.org |

| 7a, 7r | 2,4-dinitro | 1.56 | nih.govacs.org |

| Ethambutol (Standard Drug) | N/A | 1.56 | nih.gov |

| Rifampicin (Standard Drug) | N/A | 0.10 | nih.gov |

| Isoniazid (Standard Drug) | N/A | 0.05 | nih.gov |

This compound as a Chemical Probe in Biological Systems

While not widely documented as a classical chemical probe, this compound and its derivatives serve a similar purpose in drug discovery and molecular biology. They are used as tools to probe the structure and function of biological targets through Structure-Activity Relationship (SAR) and computational docking studies. nih.gov

For example, in the development of proteasome inhibitors for cancer, derivatives of this compound were synthesized to explore the chemical space around a lead compound, PI-083. nih.gov By systematically modifying the structure and observing the resulting changes in inhibitory activity, researchers can "probe" the binding site of the proteasome. These studies revealed that the sulfonamide group was essential for activity. nih.gov Furthermore, computational modeling and docking simulations of these derivatives are used to visualize and predict their interactions with amino acid residues in the target protein, providing insights into the molecular basis of their biological effects. nih.gov

Development of Novel Therapeutic Agents

The primary value of this compound in modern biomedical research is its role as a versatile starting material and scaffold for the development of novel therapeutic agents. nih.govnih.govacs.org Its relatively simple structure, combined with the reactive potential of the nitro and sulfonamide groups, makes it an attractive building block in medicinal chemistry. researchgate.net

As detailed in the preceding sections, the 4-nitrobenzenesulfonamide core has been successfully elaborated to produce compounds with potent and specific biological activities, including:

Anticancer agents that function as proteasome inhibitors or ERRα inverse agonists. nih.govnih.gov

Antitrichomonal agents with activity surpassing current standard treatments. nih.gov

Antituberculosis agents with high efficacy against drug-sensitive strains of M. tuberculosis. nih.govacs.org

The strategy of using this compound as a starting point allows chemists to synthesize libraries of related molecules with diverse functional groups. researchgate.nettsijournals.com These libraries can then be screened for activity against a wide range of biological targets, facilitating the discovery of new lead compounds for treating various diseases. acs.org This approach is a cornerstone of modern drug discovery, aiming to create next-generation therapeutics by modifying existing chemical classes. acs.org

Advanced Material Science Applications

N-ethyl-4-nitrobenzenesulfonamide in the Design of Luminescent Materials

The design of luminescent materials often relies on incorporating specific chromophoric and auxochromic groups into a molecular structure. While sulfonamide derivatives have been incorporated into various functional materials, specific research detailing the luminescent or photoluminescent properties of this compound is not prominently featured in available scientific literature.

The molecule's structure contains a nitrobenzene (B124822) moiety. The nitro group (-NO2) is a strong electron-withdrawing group and is well-known in photochemistry to often quench fluorescence in aromatic compounds through the promotion of intersystem crossing. This property may limit its direct application as a primary luminophore. However, its strong electrophilic nature makes it reactive in various chemical reactions, which could be leveraged in the synthesis of more complex, functional materials where the nitro group is chemically modified. cymitquimica.com

Supramolecular Chemistry and Crystal Engineering of this compound Derivatives

Crystal engineering is the rational design of functional solid materials by controlling the assembly of molecules through intermolecular interactions. routledge.com The sulfonamide functional group is a key player in this field, as it provides reliable and directional hydrogen-bonding sites, making it a powerful tool for constructing ordered molecular architectures. researchgate.netnih.gov

The molecular structure of this compound contains robust hydrogen bond donors and acceptors, which are fundamental to its self-assembly in the solid state. The primary sites for intermolecular interactions are:

The Sulfonamide N-H Group: This group acts as a strong hydrogen bond donor.

The Sulfonyl Oxygen Atoms (O=S=O): These oxygens are effective hydrogen bond acceptors.

The Nitro Group Oxygen Atoms (-NO2): The oxygens of the nitro group are also strong hydrogen bond acceptors.

| Functional Group | Role in Hydrogen Bonding | Type of Interaction |

| Sulfonamide N-H | Donor | N-H···O |

| Sulfonyl Oxygens (SO₂) | Acceptor | N-H···O |

| Nitro Oxygens (NO₂) | Acceptor | N-H···O |

| Aromatic C-H | Weak Donor | C-H···O |

The reliable nature of the sulfonamide N-H···O synthon is a powerful driver for the formation of specific, repeating structural motifs in the crystal lattice. Building a library of dependable supramolecular synthons is a central challenge in crystal engineering. nih.govnih.gov In many sulfonamide-containing crystal structures, this primary interaction leads to the assembly of well-defined patterns.

Dimer Formation: Molecules of this compound can pair up through reciprocal N-H···O hydrogen bonds, forming cyclic dimers. This is a very common motif for molecules containing the sulfonamide group.

Chain (Catemer) Formation: Alternatively, the molecules can link head-to-tail, where the N-H of one molecule donates to the sulfonyl oxygen of the next, forming an extended one-dimensional chain or catemer.

The choice between a dimer and a catemer is often subtle and depends on a hierarchy of interactions. nih.gov The strongest hydrogen bond (the primary synthon) will dominate the initial assembly. Weaker interactions, such as C-H···O bonds involving the ethyl group or the aromatic ring, and π-π stacking interactions between the nitrobenzene rings, then guide how these dimers or chains pack together to form the final three-dimensional crystal lattice. The study of sulfonamide cocrystals with other molecules, such as amides and N-oxides, has been crucial in understanding this synthon hierarchy and predicting the resulting crystal structures. researchgate.netnih.gov

Role of this compound as an Intermediate in Polymer Science

Chemical intermediates are foundational components used in the synthesis of more complex molecules, including polymers. While the functional groups on this compound—specifically the reactive nitro group and the sulfonamide moiety—suggest its potential use in multi-step organic synthesis, there is no specific information in the reviewed scientific literature detailing its application as an intermediate or monomer in polymer science. A related compound, N-ethyl-p-toluenesulfonamide, is associated with trade names like Santicizer 3 and Unipex 108, which may hint at applications in polymers, but this is distinct from the nitro-substituted compound of focus. nist.gov

Environmental Considerations and Toxicological Research

Environmental Fate and Degradation Pathways

The environmental journey of a chemical, from its release to its eventual breakdown, is critical for assessing ecological risk. This section details the known and potential pathways for N-ethyl-4-nitrobenzenesulfonamide's entry into and degradation within the environment.

This compound is not a naturally occurring substance; its presence in the environment is a direct result of human activity. The compound is available commercially for a variety of industrial and research applications. echemi.comcymitquimica.comsigmaaldrich.com Its primary release pathways are linked to its manufacture and use. Potential sources of environmental introduction include:

Industrial Manufacturing: Effluents and waste streams from facilities that synthesize this compound or use it as an intermediate can introduce the compound into water and soil. echemi.com

Commercial and Industrial Use: The compound is listed for use in the formulation of products such as industrial coatings, dyes, pigments, and agrochemicals. echemi.com Release can occur during the application, wear, and disposal of these products.

Research and Development: As a chemical used in organic synthesis and potentially in pharmaceutical research, small-scale releases from laboratories are possible. vulcanchem.comgoogle.com

Once released, this compound is subject to environmental forces that can transform it into other substances. The degradation of nitroaromatic compounds can be challenging, potentially leading to their accumulation in the environment. researchgate.net For this compound, two primary degradation pathways can be inferred from studies on related compounds.

One significant transformation pathway for nitroaromatic compounds is the reduction of the nitro group (-NO₂) to an amino group (-NH₂). Research has demonstrated the laboratory synthesis of 4-Amino-N-ethylbenzenesulfonamide from this compound through catalytic reduction. nih.gov This suggests that similar reductive processes could occur in anaerobic environmental compartments, mediated by microbial activity.

Another potential mechanism involves the cleavage of the sulfonamide (S-N) bond, a known degradation pathway for sulfonamide-based compounds. researchgate.netresearchgate.net This process could lead to the formation of 4-nitrobenzenesulfonic acid and ethylamine (B1201723). General studies on sulfonamides have identified sulfanilic acid as a common degradation product, which would require both the reduction of the nitro group and cleavage of the S-N bond. researchgate.net

Ecotoxicological Impact on Non-Target Organisms

The ecotoxicity of this compound for specific organisms has not been extensively documented. However, data on the broader class of nitroaromatic compounds provide an indication of potential environmental impacts. astm.orgscinito.ai These compounds are known to be toxic to a range of living organisms. researchgate.netnih.gov

Studies on various nitroaromatics at U.S. Army Superfund sites have generated the following ecotoxicological findings for the general chemical class:

Aquatic Invertebrates: Freshwater invertebrates exhibit a range of sensitivities, with EC₅₀ (median effective concentration) values typically between 3 and 100 mg/L. astm.org

Aquatic Vertebrates: Nitroaromatic compounds are generally more toxic to freshwater fish than to invertebrates. astm.org LC₅₀ (median lethal concentration) values for fish have been recorded in the range of 0.4 to 32 mg/L. astm.org

Terrestrial Life: Limited data suggests that nitroaromatics are not highly toxic to terrestrial plants and soil invertebrates, with Lowest Observed Effect Concentrations (LOECs) reported at 25–100 µg/g in soil for plants and 200 µg/g for invertebrates. astm.org

It is important to note that these values represent a general class of compounds, and the specific toxicity of this compound could vary.

Bioaccumulation Potential in Environmental Systems

Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from the environment and accumulates at a concentration higher than the surrounding medium. While no experimental bioaccumulation data exists specifically for this compound, the U.S. Environmental Protection Agency (EPA) provides predicted data for the closely related compound, N-methyl-4-nitrobenzenesulfonamide . This data, generated by computational models, offers an estimate of its likely environmental behavior. epa.gov

The predicted low bioconcentration factor (BCF) for N-methyl-4-nitrobenzenesulfonamide suggests a low potential for the compound to accumulate in the tissues of aquatic organisms. The relatively short predicted biodegradation half-life further indicates that it may not persist long enough in the environment to lead to significant bioaccumulation.

Table 1: Predicted Environmental Fate and Transport Data for N-methyl-4-nitrobenzenesulfonamide

| Property | Predicted Value | Unit | Source |

|---|---|---|---|

| Bioconcentration Factor (BCF) | 3.11 | L/kg | epa.gov |

| Biodegradation Half-Life | 4.27 | days | epa.gov |

| Soil Adsorption Coefficient (Koc) | 32.4 | L/kg | epa.gov |

Toxicological Assessment and Safety Profiling (Mechanistic Insights)

Understanding the mechanism by which a compound exerts toxicity at a molecular level is fundamental to assessing its risk. While direct toxicological studies on this compound are scarce, research on related structures and its use in biological screening provide insights into its potential mechanisms of action.

A common toxicological mechanism for nitroaromatic compounds involves their metabolic activation. This process can lead to the generation of reactive oxygen species (ROS), which induces oxidative stress within cells. nih.gov Oxidative stress can damage cellular components like DNA, proteins, and lipids, leading to various toxic effects, including mutagenicity and carcinogenicity. researchgate.netnih.govnih.gov

Further mechanistic clues come from research where derivatives of this compound have been used as molecular probes. In a study aimed at developing proteasome inhibitors, alkylation of the sulfonamide nitrogen (the position occupied by the ethyl group in this compound) resulted in a complete loss of inhibitory activity. nih.gov This suggests that the sulfonamide moiety, specifically the hydrogen atom that is replaced by the ethyl group, is crucial for interacting with biological targets like the active site of an enzyme. This highlights a potential mode of interaction where the compound could interfere with critical cellular machinery responsible for protein degradation. nih.gov

Additionally, this compound is mentioned in a patent as a small molecule that could potentially activate nicotinamide (B372718) phosphoribosyltransferase (NAMPT), a key enzyme in cellular metabolism and stress response. google.com While the context is therapeutic, it identifies NAMPT as another potential cellular protein with which this class of compounds may interact.

Future Directions and Research Opportunities

Exploration of Undiscovered Biological Activities

While some biological activities of sulfonamides are known, the specific profile of N-ethyl-4-nitrobenzenesulfonamide is not exhaustively studied. The presence of the sulfonamide group, a key feature in many successful drugs, suggests a broad potential for biological interaction. researchgate.net Future investigations should systematically screen this compound for a wide range of biological effects to uncover novel therapeutic applications.

Potential areas for biological screening include:

Anticancer Research: Given that novel sulfonamide derivatives have been investigated as anticancer agents targeting enzymes like EGFR tyrosine kinase, this compound should be evaluated for its cytotoxic effects against various human cancer cell lines. scirp.org

Antiviral Potential: The structural motifs present in the molecule warrant screening against a spectrum of viruses to determine any inhibitory capacity against viral entry or replication.

Enzyme Inhibition: A broad panel of enzymatic assays should be employed to test for inhibitory activity against key enzymes implicated in human diseases, such as kinases, proteases, and matrix metalloproteinases (MMPs). nih.govresearchgate.net

Antifungal and Antibacterial Activity: Building on the known antimicrobial properties of sulfonamides, further testing against diverse and resistant strains of bacteria and fungi could reveal significant activity. researchgate.net

Development of Highly Selective and Potent Derivatives

The true potential of a lead compound like this compound is often realised through the synthesis of derivatives. Structure-activity relationship (SAR) studies are paramount to guide the modification of the parent molecule to achieve higher potency and selectivity for a specific biological target. nih.govresearchgate.net

Key strategies for derivative development are outlined in the table below:

| Structural Modification | Rationale and Research Goal | Relevant Findings |

| Modification of the Ethyl Group | Investigating the impact of varying the size and nature of the N-alkyl substituent on biological activity and target binding. | SAR studies on related sulfonamides have shown that modification of N-substituents can significantly impact potency and selectivity. nih.govresearchgate.net |

| Aromatic Ring Substitution | Altering the electronic environment of the phenyl ring by replacing or adding substituents to the nitro group to enhance target interactions. | The position of the nitro group and the presence of other substituents on the aryl ring are known to influence the molecular conformation and intermolecular interactions. mdpi.com |

| Sulfonamide Linker Alteration | Exploring the role of the sulfonamide bridge in target binding and overall molecular stability through bioisosteric replacement or conformational constraint. | The sulfonamide functional group is a crucial anchor in many biologically active compounds, and its modification is a key strategy in medicinal chemistry. rsc.org |

Systematic synthesis and screening of a library of such derivatives will build a detailed SAR map, enabling the rational design of next-generation compounds with optimised properties. nih.gov

Advanced Computational Modeling for Mechanism Prediction

To de-risk and accelerate the development of this compound derivatives, advanced computational tools can be used to predict their behaviour and mechanism of action at a molecular level.

Key computational methods include:

Molecular Docking: This technique can predict the binding pose and affinity of this compound and its analogs within the active site of potential biological targets, such as bacterial or fungal proteins. researchgate.net This helps in prioritizing compounds for synthesis and biological testing. scirp.org

Quantitative Structure-Activity Relationship (QSAR): By developing mathematical models that correlate the chemical structures of a series of compounds with their observed biological activities, QSAR can predict the potency of novel, yet-to-be-synthesized derivatives. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interaction between the compound and its target protein, assessing the stability of the complex and identifying key amino acid residues involved in the binding.

These in silico approaches offer a powerful, resource-efficient way to generate hypotheses, guide synthetic efforts, and gain a deeper understanding of the compound's mechanism of action.

Integration with Emerging Technologies in Chemical Synthesis

Modernising the synthesis of this compound and its derivatives is crucial for efficient and sustainable research and development. Traditional methods can be improved by integrating emerging technologies. thieme-connect.com

Future synthetic approaches should consider:

Flow Chemistry: For reactions like nitration and sulfonamide formation, continuous flow synthesis offers superior control over reaction conditions, enhanced safety, and easier scalability compared to traditional batch methods. rsc.org

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically shorten reaction times and increase product yields in the synthesis of sulfonamide derivatives. scirp.org

Novel Catalytic Methods: Exploring new catalytic systems, such as copper-catalyzed or palladium-catalyzed cross-coupling reactions, can provide more efficient and versatile routes to a wider range of sulfonamide derivatives. researchgate.net This avoids harsher reagents often used in classical sulfonamide synthesis. rsc.org

Electrochemical Synthesis: Electrochemical methods are emerging as a green and efficient alternative for creating sulfonamides from readily available starting materials like thiols and amines. acs.org

By adopting these advanced synthetic technologies, researchers can accelerate the production of compound libraries for biological screening and facilitate a more rapid and robust exploration of the therapeutic potential of the this compound scaffold.

Q & A

Q. What are the standard synthetic protocols for N-ethyl-4-nitrobenzenesulfonamide, and how can reaction efficiency be optimized?

The synthesis typically involves nucleophilic substitution using sodium hydride as a base. For example, reacting 1-fluoro-4-nitrobenzene with N-ethylbenzenesulfonamide derivatives under controlled conditions yields the target compound. Optimization includes monitoring reaction temperature (e.g., maintaining 0–5°C during reagent addition) and using anhydrous solvents to minimize hydrolysis . Characterization via melting point (99–100°C) and LCMS (m/z 229 [M-H]⁻) confirms purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H NMR : Peaks at δ 8.37 (d, J = 8.8 Hz, 2H) and δ 8.06 (d, J = 8.8 Hz, 2H) confirm aromatic protons, while δ 3.10–3.06 (m, 2H) and δ 1.15 (t, J = 7.2 Hz, 3H) verify the ethyl group .

- High-resolution mass spectrometry (HRMS) : Exact mass matching (calculated m/z 229.0289 vs. observed 229.0304) ensures molecular identity .

- X-ray crystallography : SHELX software refines crystal structures, with R factors <0.06 validating geometric accuracy .

Q. How can researchers assess the purity of this compound?

Combine HPLC (for quantitative impurity profiling) with ¹H NMR integration to detect trace solvents or byproducts. For instance, discrepancies in integration ratios (e.g., δ 4.53 br s, 1H for NH) may indicate incomplete reactions .

Advanced Research Questions

Q. What computational strategies are employed to predict the bioactivity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) and quantitative structure-activity relationship (QSAR) models analyze interactions with biological targets like proteasomes. Parameters such as binding affinity (ΔG) and hydrophobic interactions guide lead optimization .

Q. How does regioselectivity challenge the synthesis of nitro-substituted sulfonamides, and how can it be addressed?

Competing para/meta substitution in electrophilic aromatic reactions can reduce yields. Strategies include:

- Using directing groups (e.g., sulfonamide’s electron-withdrawing nature para-directs nitration).

- Adjusting reaction stoichiometry (e.g., excess NaH to deprotonate sulfonamide NH) .

Q. How should researchers resolve contradictions in spectral or crystallographic data?

Q. How do solvent polarity and temperature affect the stability of this compound during storage?

Conduct accelerated stability studies under varied conditions (e.g., 40°C/75% RH for 6 months). Monitor degradation via HPLC and FTIR to detect hydrolysis (e.g., nitro group reduction) .

Q. What role does the nitro group play in the compound’s electronic structure and reactivity?

DFT calculations (e.g., B3LYP/6-311+G(d,p)) reveal the nitro group’s electron-withdrawing effect, lowering HOMO energy and enhancing electrophilicity. This impacts reactivity in SNAr reactions and redox behavior .

Q. How can QSAR models improve the design of sulfonamide-based inhibitors?

Use descriptors like logP, molar refractivity, and Hammett constants to correlate structure with activity. For example, nitro group placement significantly affects binding to hydrophobic enzyme pockets .

Methodological Notes

- Data Validation : Always cross-check crystallographic results with CIF validation tools (e.g., checkCIF) to flag symmetry or displacement errors .

- Contradiction Analysis : Replicate experiments under identical conditions and apply statistical tests (e.g., Student’s t-test) to assess reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。